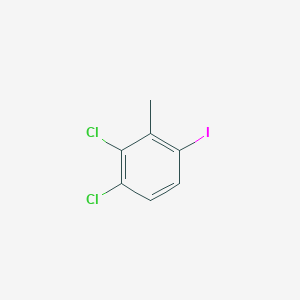

2,3-Dichloro-6-iodotoluene

Description

Significance of Polyhalogenated Toluene (B28343) Derivatives as Synthetic Substrates in Organic Chemistry

Among the vast family of haloarenes, polyhalogenated toluene derivatives hold a special place. These compounds feature a toluene core substituted with multiple halogen atoms. The presence of more than one halogen provides chemists with a versatile toolkit for sequential and site-selective chemical modifications.

The strategic placement of different halogens on the toluene ring allows for a programmed sequence of reactions. For instance, a polyhalogenated toluene can participate in a series of distinct cross-coupling reactions, with each halogen atom reacting under specific catalytic conditions. This stepwise functionalization is invaluable for the efficient synthesis of intricate molecules, such as pharmaceuticals, agrochemicals, and advanced materials. The methyl group of the toluene moiety further influences the reactivity of the aromatic ring, adding another layer of control for synthetic chemists. scribd.com

Strategic Importance of Iodine and Chlorine Functionalities in Aryl Systems for Chemical Transformations

The combination of iodine and chlorine atoms on an aromatic ring, as seen in 2,3-dichloro-6-iodotoluene, is of particular strategic importance. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. nih.gov This difference in bond strength and reactivity allows for highly selective transformations.

Typically, the iodine atom can be selectively targeted in cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, while the chlorine atoms remain intact. researchgate.net This orthogonal reactivity enables the introduction of a diverse range of substituents at the position formerly occupied by iodine. Subsequently, the less reactive chlorine atoms can be activated under more forcing conditions or with different catalyst systems to undergo further functionalization. nih.gov This hierarchical reactivity is a powerful tool for the controlled and efficient assembly of complex organic molecules. Furthermore, hypervalent iodine compounds, which can be generated from aryl iodides, have emerged as versatile and environmentally benign reagents and catalysts in modern organic synthesis. researchgate.netacs.org

Overview of Contemporary Research Directions for Dihalogenated Iodotoluenes

Current research on dihalogenated iodotoluenes, including this compound, is focused on several key areas. A major thrust is the development of novel and more efficient catalytic systems for their selective functionalization. This includes the design of new ligands for transition metal catalysts to improve reaction yields, selectivity, and functional group tolerance. nih.govmdpi.com

There is also a growing interest in using these compounds in the synthesis of complex, biologically active molecules. Their unique substitution pattern makes them valuable precursors for creating libraries of compounds for drug discovery and development. Additionally, the photophysical and electronic properties of derivatives of dihalogenated iodotoluenes are being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The use of visible light-mediated photocatalysis is also a burgeoning field, offering green and sustainable methods for the transformation of these halogenated compounds. rsc.org

Properties

IUPAC Name |

1,2-dichloro-4-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAZEVIPMPCRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 2,3 Dichloro 6 Iodotoluene in Catalytic Processes

Cross-Coupling Chemistry at the Aryl Iodide Moiety

The carbon-iodine (C-I) bond is significantly weaker and more polarized than a carbon-chlorine (C-Cl) bond, making the iodine-substituted position in 2,3-dichloro-6-iodotoluene the primary site for oxidative addition in transition metal-catalyzed cross-coupling reactions. This inherent reactivity difference allows for selective functionalization at the C-6 position while leaving the two chlorine atoms untouched.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille, Negishi)

Palladium complexes are the most extensively studied catalysts for cross-coupling reactions and are highly effective for the selective activation of the C-I bond in polyhalogenated arenes. youtube.com The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. sigmaaldrich.comorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. sigmaaldrich.com For this compound, a Suzuki-Miyaura reaction would be expected to selectively form a C-C bond at the C-6 position. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base. researchgate.net

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. google.com In the case of this compound, this reaction would selectively introduce an alkynyl group at the C-6 position.

Stille Coupling: The Stille reaction involves the coupling of an organotin reagent with an organic halide. researchgate.net A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. nobelprize.org For this compound, a Stille coupling would proceed selectively at the C-I bond.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. google.com Organozinc reagents are generally more reactive than their boron and tin counterparts, which can lead to faster reaction times. wikipedia.org This reaction would also be expected to show high selectivity for the C-I bond of this compound.

Table 1: Overview of Expected Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Moiety of this compound

| Reaction Name | Organometallic Reagent | Expected Product | Key Catalyst/Reagents |

| Suzuki-Miyaura | R-B(OH)₂ | 2,3-dichloro-6-R-toluene | Pd catalyst, Base |

| Sonogashira | R-C≡CH | 2,3-dichloro-6-(alkynyl)-toluene | Pd catalyst, Cu(I) co-catalyst, Amine base |

| Stille | R-Sn(Alkyl)₃ | 2,3-dichloro-6-R-toluene | Pd catalyst |

| Negishi | R-ZnX | 2,3-dichloro-6-R-toluene | Pd or Ni catalyst |

Note: 'R' represents a generic organic substituent.

Nickel- and Cobalt-Catalyzed Cross-Coupling Reactions

In addition to palladium, nickel and cobalt catalysts have emerged as powerful alternatives for cross-coupling reactions, often offering different reactivity profiles and being more cost-effective. google.com

Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective in coupling reactions involving aryl chlorides, but they also readily activate aryl iodides. rsc.org In the context of this compound, a nickel catalyst would be expected to selectively activate the C-I bond under appropriate conditions.

Cobalt-Catalyzed Reactions: Cobalt-catalyzed cross-coupling reactions have gained attention for their unique reactivity, particularly in the coupling of alkyl halides. researchgate.net For aryl halides, cobalt catalysts can also be effective. colab.ws Similar to palladium and nickel, selective activation of the C-I bond in this compound would be the anticipated outcome.

Detailed studies on the application of nickel and cobalt catalysts specifically for the cross-coupling of this compound are scarce in the existing literature.

Selective Functionalization of Aryl Chloride Moieties

The functionalization of the less reactive aryl chloride bonds in this compound presents a significant synthetic challenge, requiring more forcing reaction conditions or specialized catalytic systems. Typically, this would be attempted after the more reactive C-I bond has been functionalized.

Strategies for Differential Reactivity of Halogens in Polyhalogenated Systems

The selective functionalization of one type of halogen over another in a polyhalogenated arene is a well-established strategy. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. libretexts.org This principle allows for a stepwise functionalization of molecules like this compound. First, a cross-coupling reaction would be performed under conditions that selectively activate the C-I bond. Subsequently, a second cross-coupling reaction could be carried out under more forcing conditions to activate the C-Cl bonds.

The challenge in functionalizing the two C-Cl bonds in the resulting 2,3-dichloro-substituted toluene (B28343) derivative lies in achieving selectivity between the C-2 and C-3 positions. This selectivity would be influenced by the electronic and steric effects of the substituent introduced at the C-6 position, as well as the methyl group at C-1.

Advanced C-Cl Bond Activation in Polyhalogenated Arenes

Significant progress has been made in the development of catalytic systems capable of activating the strong C-Cl bond. These systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands in combination with palladium or nickel catalysts. organic-chemistry.org These advanced catalysts lower the activation energy for the oxidative addition of the aryl chloride to the metal center.

For a molecule like this compound that has already been functionalized at the iodine position, the application of these advanced catalytic systems could enable the subsequent functionalization of the C-Cl bonds. The regioselectivity of this second coupling would be a key challenge to address.

Directed Metalation and C-H Functionalization Adjacent to the Methyl Group

The functionalization of C-H bonds, particularly those adjacent to a methyl group on an aromatic ring (benzylic C-H bonds), is a powerful strategy in organic synthesis. For a molecule like this compound, this approach allows for the introduction of various functional groups, leading to the construction of more complex molecular architectures. Key strategies to achieve this include directed metalation and transition-metal-catalyzed C-H activation.

Directed ortho-metalation (DoM) is a potent method for the regioselective functionalization of aromatic C-H bonds. unblog.fr The strategy relies on the presence of a "directing metalation group" (DMG) on the aromatic ring. wikipedia.org This group, typically containing a heteroatom with a lone pair of electrons, coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This coordination brings the strong base into proximity with the C-H bond at the ortho position, facilitating its deprotonation to form a highly reactive aryllithium intermediate. wikipedia.orgchem-station.com This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. organic-chemistry.org

The effectiveness of a DMG is crucial, and a well-established hierarchy exists based on their coordinating ability. harvard.edu Strong directing groups include amides, carbamates, and sulfoxides, while moderate ones include ethers and tertiary amines. organic-chemistry.org

Table 1: Relative Strength of Common Directing Metalation Groups (DMGs)

| Strength | Directing Group Examples |

|---|---|

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂, Oxazolines |

| Moderate | -OR, -NR₂, -CH₂NR₂ |

| Weak | -F, -CF₃ |

This table summarizes the relative ability of different functional groups to direct ortho-metalation.

For this compound, the direct application of classical DoM for functionalizing the aromatic ring is complicated by two factors. Firstly, the methyl group itself is a very weak directing group for ring metalation. Secondly, and more significantly, the presence of halogen atoms, particularly iodine, introduces a highly competitive and much faster reaction pathway: halogen-lithium exchange. The reaction of an organolithium reagent with an aryl iodide is generally much faster than C-H deprotonation, which would lead to metalation at the C6 position rather than a C-H position. uwindsor.ca

However, the principle of directed metalation can be applied to the benzylic position (the methyl group). This process, often called lateral metalation, can be facilitated by a directing group at the ortho position to the methyl group. uwindsor.ca In the absence of a strong directing group, achieving selective benzylic deprotonation over halogen-lithium exchange in this compound would remain a significant synthetic challenge.

An alternative and increasingly powerful strategy for functionalizing C-H bonds is through transition-metal-catalyzed C-H activation. acs.org This approach avoids the use of stoichiometric strong bases and can offer different selectivity profiles. Similar to DoM, these reactions often employ a directing group to position the metal catalyst in proximity to the target C-H bond, facilitating its cleavage. researchgate.net

For the functionalization of the methyl group in toluene derivatives, various catalytic systems have been developed. Palladium, rhodium, and iridium catalysts are commonly used for the arylation, alkylation, and amidation of benzylic C-H bonds. acs.orgwjarr.com For instance, palladium(II) catalysts have been successfully used for the alkylation of tertiary C(sp³)–H bonds with alkyl halides. nih.gov The general mechanism involves the coordination of the directing group to the metal center, followed by cyclometalation to form a metallacyclic intermediate, which then reacts with a coupling partner.

Table 2: Examples of Catalytic Systems for Benzylic C-H Alkylation

| Catalyst | Coupling Partner | Directing Group | Transformation |

|---|---|---|---|

| Pd(OAc)₂ | Alkyl Iodides/Bromides | Pyridine-type | C(sp³)–H Alkylation |

| Rh(III) Complexes | Alkenes/Alkynes | Amide, Carbamate | C(sp³)–H Alkenylation/Alkynylation |

| Ir(I) Complexes | Alcohols | (Not always required) | C(sp³)–H Alkylation (via ATH) |

This table provides examples of transition metal catalysts and reaction partners used for the functionalization of benzylic C-H bonds. ATH refers to Auto-Transfer Hydrogenation.

Applying this strategy to this compound would involve using the inherent directing capabilities of the chloro or iodo substituents or, more likely, installing a suitable directing group on the ring. The goal would be to selectively activate a C-H bond of the methyl group for subsequent coupling with an alkylating or methylating agent. This method could provide a more direct route to elaborated toluene structures compared to traditional multi-step sequences. mdpi.com

Cascade and Multicomponent Reactions Incorporating this compound

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. rsc.org Multicomponent reactions (MCRs) are a subset of these processes where three or more starting materials react in a single operation to form a product that incorporates portions of all the reactants. researchgate.netbeilstein-journals.org These strategies are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. beilstein-journals.orgmdpi.com

Direct incorporation of the relatively unreactive this compound into a cascade or multicomponent reaction is challenging. Such reactions typically require starting materials with specific functional groups that can participate in the sequential bond-forming events. Therefore, this compound would likely serve as a building block that requires pre-functionalization before it can be used in an MCR.

For example, the iodine atom is an excellent handle for introducing other functional groups via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). One could envision transforming the C-I bond into a boronic ester, an alkyne, an amine, or an aldehyde. This newly installed functional group could then serve as the reactive site for participation in a subsequent multicomponent reaction.

Table 3: Hypothetical MCR Strategy Using a Derivative of this compound

| Step 1: Pre-functionalization | Step 2: Multicomponent Reaction | Potential Product Class |

|---|---|---|

| Suzuki coupling to introduce a formyl group (-CHO) at the C6 position. | Ugi four-component reaction (aldehyde, amine, carboxylic acid, isocyanide). | Complex α-acylamino amides. |

| Sonogashira coupling to introduce a terminal alkyne at the C6 position. | Hantzsch reaction variant (alkyne, aldehyde, ammonia). | Substituted dihydropyridines. |

| Buchwald-Hartwig amination to introduce a primary amine (-NH₂) at the C6 position. | Biginelli reaction (amine/urea, aldehyde, β-ketoester). | Dihydropyrimidinones. |

This table illustrates a two-step strategy where this compound is first functionalized and then used as a substrate in a well-known multicomponent reaction.

This two-step approach leverages the synthetic potential of MCRs to rapidly build complex scaffolds onto the polyhalogenated toluene core, providing access to diverse chemical libraries for various applications.

Radical Pathways in the Transformation of Polyhalogenated Arenes

Radical reactions offer unique pathways for the transformation of polyhalogenated aromatic compounds. ic.ac.uk These processes are typically initiated by heat, light (photolysis), or a chemical radical initiator. rsc.org For polyhalogenated arenes like this compound, the significant difference in bond dissociation energies between the carbon-halogen bonds dictates the reactivity. The carbon-iodine bond is considerably weaker than the carbon-chlorine bond, making it the most likely site for selective radical cleavage. researchgate.net

Upon initiation, the C-I bond can undergo homolytic cleavage to generate a 2,3-dichloro-6-methylphenyl radical and an iodine radical. researchgate.net This aryl radical is a highly reactive intermediate that can undergo several subsequent transformations:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another hydrogen donor, resulting in the net reduction (hydrodeiodination) of the starting material to form 2,3-dichlorotoluene (B105489).

Arylation: In the presence of another aromatic solvent like benzene (B151609), the aryl radical can add to the solvent molecule, leading to the formation of a biaryl product. rsc.org

Reaction with Nucleophiles (SRN1): The radical-nucleophilic aromatic substitution (SRN1) mechanism provides another pathway for functionalization. wikipedia.org This chain reaction is initiated by the formation of a radical anion from the aryl halide. wikipedia.org This radical anion then expels the halide ion to form an aryl radical, which can be trapped by a nucleophile. The resulting radical anion adduct then transfers an electron to a new molecule of the starting aryl halide to propagate the chain. wikipedia.org

Table 4: Average Bond Dissociation Energies (BDE)

| Bond | Approximate BDE (kJ/mol) |

|---|---|

| C-I (in Aryl Iodides) | ~270-280 |

| C-Cl (in Aryl Chlorides) | ~390-400 |

| C-H (in Toluene, benzylic) | ~375 |

| C-H (in Benzene, aryl) | ~470 |

This table highlights the relative weakness of the C-I bond, which is the basis for its selective cleavage in radical reactions of polyhalogenated compounds.

These radical pathways are particularly useful for dehalogenation or for forming C-C bonds under conditions that are orthogonal to traditional ionic or organometallic methods. The high selectivity for the C-I bond cleavage allows for the predictable transformation of polyhalogenated substrates like this compound.

Role of 2,3 Dichloro 6 Iodotoluene in Hypervalent Iodine Chemistry

Generation and Reactivity of Derived Hypervalent Iodine Species (λ³- and λ⁵-Iodanes)

The generation of hypervalent iodine species involves the oxidation of an iodoarene. For 2,3-Dichloro-6-iodotoluene, this would entail the oxidation of the iodine atom to a higher oxidation state, typically +3 (λ³-iodane) or +5 (λ⁵-iodane).

λ³-Iodanes: The synthesis of λ³-iodanes from iodoarenes is a well-established process. Generally, iodoarenes can be oxidized to form compounds like (diacetoxyiodo)arenes or (dichloroiodo)arenes. arkat-usa.orgorganic-chemistry.org For instance, the direct reaction of an iodoarene with chlorine gas is a common method for preparing (dichloroiodo)arenes. arkat-usa.org Alternatively, oxidants such as sodium hypochlorite in the presence of an acid can be used. organic-chemistry.org

Hypothetical Generation of λ³-Iodanes from this compound:

2,3-Dichloro-6-(diacetoxyiodo)toluene: By reacting this compound with an oxidant like peracetic acid in acetic acid.

2,3-Dichloro-6-(dichloroiodo)toluene: By treating this compound with chlorine gas.

The reactivity of these λ³-iodanes is characterized by their electrophilicity and oxidizing nature, stemming from the linear three-center, four-electron (3c-4e) bond along the L-I-L axis. nih.govacs.org They are known to undergo ligand exchange and reductive elimination, making them valuable in a variety of transformations. nih.gov

λ⁵-Iodanes: Further oxidation of λ³-iodanes or direct, more forceful oxidation of iodoarenes can yield λ⁵-iodanes, such as iodylarenes (ArIO₂). These compounds are powerful oxidizing agents but are often less selective and can be explosive.

While these general synthetic routes are standard in hypervalent iodine chemistry, specific experimental conditions, yields, and stability data for λ³- and λ⁵-iodanes derived from this compound are not documented in the reviewed literature.

Application as Reagents in Oxidative Transformations

Hypervalent iodine reagents are widely used as oxidants in a range of chemical transformations due to their low toxicity and mild reaction conditions compared to heavy metal oxidants. nih.gov

(Dichloroiodo)arenes (ArICl₂) are effective reagents for the selective chlorination of various organic substrates, including alkenes, alkynes, and electron-rich aromatic compounds. arkat-usa.orgtum.de The reaction typically proceeds via an electrophilic addition or substitution mechanism. Similarly, (difluoroiodo)arenes can be used for fluorination reactions. arkat-usa.org

A hypervalent iodine reagent derived from this compound, such as 2,3-Dichloro-6-(dichloroiodo)toluene, would be expected to act as a chlorinating agent. The substitution pattern on the aromatic ring could potentially influence its reactivity and selectivity, but no specific examples or studies involving this particular reagent were found.

Hypervalent iodine(III) reagents are extensively used to mediate oxidative cyclization reactions, enabling the synthesis of various heterocyclic compounds. nih.govnih.gov These reactions often involve the activation of an alkene by the iodine(III) center, followed by intramolecular attack of a nucleophile. nih.gov Iodoarenes, including generic "iodotoluene," have been employed as pre-catalysts in such reactions, where the active iodine(III) species is generated in situ using a terminal oxidant like m-chloroperoxybenzoic acid (mCPBA). nih.gov

For example, the general mechanism for an intramolecular aminofluorination involves the formation of an iodonium (B1229267) species from an alkene, which is then attacked by an internal nitrogen nucleophile to form a cyclized intermediate. Subsequent substitution by a fluoride ion displaces the iodoarene. nih.gov

While these methodologies are broadly applicable, the literature search did not yield specific instances where this compound or its derived hypervalent species were used to perform oxidative cyclization or functionalization reactions.

Mechanistic Insights into Hypervalent Iodine-Mediated Reactions

The mechanisms of hypervalent iodine-mediated reactions are generally understood to proceed through several key pathways depending on the reagents and substrates.

Ligand Exchange: The initial step often involves the exchange of ligands on the iodine(III) center with the substrate or other nucleophiles present in the reaction mixture. nih.gov

Reductive Elimination: This is a common pathway for bond formation, where two ligands attached to the iodine atom are coupled, and the iodine is reduced from I(III) to I(I). diva-portal.org

Electrophilic Activation: In reactions with unsaturated systems like alkenes, the hypervalent iodine reagent acts as an electrophile, forming a cyclic iodonium ion intermediate. This intermediate is highly reactive towards nucleophilic attack. nih.govbeilstein-journals.org

Radical Pathways: Although less common, some reactions involving hypervalent iodine reagents can proceed through radical mechanisms, particularly under photochemical conditions or with specific initiators. figshare.com

A proposed mechanism for the chlorination of an alkene by a (dichloroiodo)arene (ArICl₂) might involve the formation of a chloronium ion, followed by nucleophilic attack, or a concerted addition process. For oxidative cyclizations, the iodoarene catalyst is first oxidized to the active I(III) species, which then activates the substrate towards intramolecular cyclization. nih.govbeilstein-journals.org

While these mechanistic principles are well-established for a wide range of iodoarenes, specific mechanistic studies investigating the kinetics, intermediates, or computational analysis involving hypervalent species derived from this compound have not been reported in the available literature. The electronic and steric effects of the two chlorine atoms and the methyl group on the toluene (B28343) ring would likely influence the stability and reactivity of the corresponding hypervalent iodine species, but without experimental data, these effects remain speculative.

Applications of 2,3 Dichloro 6 Iodotoluene As a Versatile Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Biologically Active Compounds and Lead Structures

There is no specific information available in the reviewed literature detailing the use of 2,3-Dichloro-6-iodotoluene as a direct precursor in the synthesis of named biologically active compounds or lead structures. General synthetic strategies for creating bioactive molecules, such as carbazole (B46965) alkaloids which possess antitumor and antimicrobial properties, typically involve different precursors like o-iodoanilines or biaryl azides. nih.govnih.gov

Role in the Construction of Advanced Organic Scaffolds and Heterocyclic Systems

Similarly, published research explicitly demonstrating the role of this compound in the construction of advanced organic scaffolds or specific heterocyclic systems is not available. The synthesis of heterocycles is a vast field, with many established methods for creating ring systems like carbazoles, dibenzofurans, and indoles. nih.govorganic-chemistry.org While aryl iodides are common starting materials in these syntheses, the specific application of this compound is not documented in the accessible literature.

Intermediate in Specific Synthetic Pathways towards Polyfunctionalized Molecules

No specific, named synthetic pathways that utilize this compound as a key intermediate to generate polyfunctionalized molecules could be identified in the literature. The potential for this compound to undergo sequential, regioselective cross-coupling reactions—first at the more reactive C-I bond, followed by reactions at the C-Cl bonds under different catalytic conditions—remains a theoretical possibility rather than a documented research finding.

Theoretical and Computational Investigations of 2,3 Dichloro 6 Iodotoluene and Its Reactions

Density Functional Theory (DFT) Studies on Reaction Mechanisms

There are currently no specific DFT studies in the public domain that detail the reaction mechanisms of 2,3-dichloro-6-iodotoluene. Such studies would be invaluable for understanding the intricacies of its participation in various organic transformations, such as cross-coupling reactions. For analogous haloaromatic compounds, DFT has been instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and calculating activation energies, thereby providing a step-by-step understanding of the reaction pathway. A DFT investigation into this compound could, for instance, elucidate the oxidative addition step in palladium-catalyzed cross-coupling reactions, a critical initiation step in many synthetic protocols.

Computational Analysis of Regioselectivity and Stereoselectivity

The regioselectivity of reactions involving this compound presents an interesting case for computational analysis due to the presence of three different halogen substituents on the toluene (B28343) ring. The iodine atom is generally the most reactive site for many cross-coupling reactions, followed by the chlorine atoms. However, the electronic and steric effects of the methyl group and the two chlorine atoms could influence the regioselectivity of reactions at the aromatic ring. Computational models could predict the most favorable reaction sites by calculating the energies of possible intermediates and transition states. researchgate.net To date, no specific computational studies have been published that analyze the regioselectivity and stereoselectivity of reactions involving this compound.

Elucidation of Electronic Structure and Reactivity Profiles

The electronic structure of this compound, which dictates its reactivity, has not been the subject of dedicated computational studies. An analysis of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into its electrophilic and nucleophilic character. Furthermore, the calculation of electrostatic potential maps would reveal the regions of the molecule that are electron-rich or electron-poor, thereby predicting sites susceptible to attack by various reagents. Such fundamental computational characterization is essential for understanding and predicting the chemical behavior of this compound.

Modeling of Catalytic Cycles and Transition States

The modeling of catalytic cycles is a powerful tool for understanding the role of catalysts in facilitating chemical reactions. For reactions involving this compound, such as Suzuki or Sonogashira couplings, computational modeling could provide a detailed picture of the entire catalytic cycle. This would involve identifying all intermediates and transition states, and determining the rate-determining step of the reaction. While general models for these catalytic cycles exist, their specific application to and modulation by the unique electronic and steric properties of this compound have not been reported. Such studies would be crucial for optimizing reaction conditions and designing more efficient catalytic systems for the transformation of this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a molecule with a complex substitution pattern like 2,3-dichloro-6-iodotoluene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the two aromatic protons. The methyl protons would appear as a singlet in the typical benzylic region (~2.4-2.6 ppm). The two aromatic protons are chemically non-equivalent and would appear as two distinct signals in the aromatic region (typically ~7.0-7.8 ppm). These protons would be coupled to each other, likely exhibiting a doublet of doublets or two distinct doublets, depending on the magnitude of the coupling constant.

The ¹³C NMR spectrum would display seven distinct signals: one for the methyl carbon and six for the aromatic carbons, as they are all in unique chemical environments due to the substitution pattern. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the methyl group.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two aromatic protons, confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be vital for assigning the quaternary (non-protonated) carbons by observing correlations from the methyl protons and the aromatic protons to these carbons. For instance, the methyl protons would show HMBC correlations to the C-1, C-2, and C-6 carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations, helping to confirm the spatial proximity of substituents. For example, a NOESY correlation would be expected between the methyl protons and the aromatic proton at the C-5 position.

| Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -CH₃ | ~2.5 (s) | ~20 | C-1, C-2, C-6 |

| C-1 | - | ~140 | -CH₃ |

| C-2 | - | ~138 | -CH₃, H-4 |

| C-3 | - | ~135 | H-4, H-5 |

| C-4 | ~7.4 (d) | ~130 | C-2, C-6 |

| C-5 | ~7.1 (d) | ~128 | C-1, C-3 |

| C-6 | - | ~100 | -CH₃, H-4 |

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum would exhibit a characteristic molecular ion peak (M⁺). A key feature of this peak would be its isotopic pattern, arising from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance). This would result in a cluster of peaks for the molecular ion (and its fragments) with a distinctive M, M+2, and M+4 pattern, confirming the presence of two chlorine atoms.

The fragmentation of the molecular ion is predictable based on the stability of the resulting fragments. Common fragmentation pathways for halogenated alkylbenzenes include the loss of substituents and cleavage of the alkyl group. core.ac.uk

Expected fragmentation patterns for this compound include:

Loss of an iodine atom: [M - I]⁺. This is often a very favorable fragmentation pathway due to the relative weakness of the C-I bond, leading to a prominent peak.

Loss of a chlorine atom: [M - Cl]⁺.

Loss of a methyl radical: [M - CH₃]⁺. This would lead to the formation of a dichlorinated iodobenzene (B50100) cation.

Loss of HCl: [M - HCl]⁺.

Beyond structural characterization, mass spectrometry, particularly when coupled with chromatographic techniques (GC-MS or LC-MS), is invaluable for reaction monitoring. By taking small aliquots from a reaction mixture over time, MS can be used to track the disappearance of reactants, the formation of products, and the appearance of any transient intermediates, providing crucial kinetic and mechanistic information.

| m/z (relative to ³⁵Cl, ¹²⁷I) | Proposed Fragment Ion | Description |

|---|---|---|

| 286 | [C₇H₅³⁵Cl₂¹²⁷I]⁺ | Molecular Ion (M⁺) |

| 271 | [C₆H₂³⁵Cl₂¹²⁷I]⁺ | Loss of methyl radical (-CH₃) |

| 251 | [C₇H₅³⁵Cl¹²⁷I]⁺ | Loss of chlorine radical (-Cl) |

| 159 | [C₇H₅³⁵Cl₂]⁺ | Loss of iodine radical (-I) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unparalleled detail on bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's conformation in the solid state.

A search of publicly available crystallographic databases did not yield an experimentally determined crystal structure for this compound. However, if a suitable single crystal of the compound were grown and analyzed, the resulting data would provide invaluable structural information. For instance, the analysis of a related compound, 2,6-dichloro-4-nitrotoluene, reveals detailed structural parameters. researchgate.net An analysis of this compound would similarly yield:

Precise intramolecular geometry: Exact measurements of C-C, C-H, C-Cl, and C-I bond lengths and the angles between them. This would reveal any steric strain or distortion of the benzene (B151609) ring caused by the bulky and electronically demanding substituents.

Molecular conformation: The orientation of the methyl group relative to the plane of the aromatic ring.

Intermolecular interactions: Crucial information about how the molecules pack in the crystal lattice. This would include van der Waals forces and, importantly, potential halogen bonding interactions. Halogen bonds (C-I···X or C-Cl···X, where X is a halogen or another electronegative atom) are significant non-covalent interactions that can influence the physical properties of the material.

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c) | e.g., a = 3.81 Å, b = 12.48 Å, c = 17.44 Å |

| Bond Lengths (e.g., C-Cl) | Precise interatomic distances |

| Bond Angles (e.g., Cl-C-C) | Precise angles between atoms |

| Intermolecular Contacts | Evidence for interactions like C-H···O or C-H···Cl hydrogen bonds |

In Situ Spectroscopic Techniques for Mechanistic Interrogation

Understanding a chemical reaction's mechanism often requires observing the transformation as it happens. In situ (meaning "in the reaction mixture") spectroscopic techniques allow for real-time monitoring of reacting systems without the need for sampling, thus providing a dynamic picture of the chemical process. spectroscopyonline.com

While no specific studies employing in situ techniques on this compound were found, these methodologies are broadly applicable to investigate its reactivity.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: By using an attenuated total reflectance (ATR) probe immersed in the reaction vessel, FTIR spectroscopy can monitor changes in the vibrational modes of the molecule. nih.gov For example, in a reaction involving the substitution of the iodine atom, one could observe the disappearance of the C-I vibrational band and the appearance of new bands corresponding to the new functional group. This allows for the tracking of reactant consumption and product formation in real time, providing kinetic data. researchgate.net

In Situ NMR Spectroscopy: Performing a reaction directly inside an NMR tube allows for the continuous acquisition of NMR spectra. researchgate.net This powerful approach can identify and quantify reactants, products, and, crucially, any observable reaction intermediates that accumulate to detectable concentrations. This provides direct evidence for proposed mechanistic pathways and allows for the determination of reaction kinetics. rsc.org

In Situ Raman Spectroscopy: Raman spectroscopy is another vibrational technique that is highly complementary to FTIR. It is particularly sensitive to non-polar bonds and can be used in aqueous media, where FTIR is often challenging. It can be used to monitor changes in the aromatic ring vibrations or the C-halogen bonds during a reaction.

Electron Spin Resonance (ESR) Spectroscopy: For reactions that proceed via radical mechanisms, in situ ESR is a uniquely powerful tool. It can directly detect and characterize paramagnetic species (free radicals), providing definitive evidence for their involvement in a reaction pathway. mdpi.com

Future Perspectives and Emerging Research Avenues

Development of More Sustainable Synthetic Routes for Halogenated Aromatics

The synthesis of halogenated aromatics, including dihaloiodotoluenes, has traditionally relied on methods that can be hazardous and environmentally taxing. softecks.inrsc.org A significant future direction is the development of "green" and sustainable halogenation processes. rsc.orgunibo.it This involves moving away from highly reactive and corrosive reagents like elemental halogens (X₂) and hydrogen halides (HX) towards safer and more environmentally benign alternatives. softecks.inrsc.orgrsc.org

Key areas of research in sustainable halogenation include:

Catalytic Oxidative Halogenation: This approach uses halide salts with a clean chemical oxidant, such as hydrogen peroxide or oxygen, often catalyzed by metal complexes like those of vanadium and molybdenum. rsc.org This method mimics biological halogenation processes and is highly atom-economical.

Enzymatic Halogenation: The use of halogenase enzymes offers a highly regioselective and environmentally friendly route to halogenated organic compounds. researchgate.net These enzymes utilize halide salts, oxygen, and a flavin adenine (B156593) dinucleotide (FADH₂) cofactor, presenting a sustainable alternative to traditional chemical methods. researchgate.net

Alternative Halogenating Agents: Research is ongoing to replace hazardous reagents with safer, solid, and more easily handled alternatives. Trichloroisocyanuric acid (TCCA) is one such "green" chlorinating agent that has been successfully used for the chlorination of aromatics. researchgate.net

Biological Degradation: While not a synthetic route, understanding the microbial degradation of halogenated aromatics provides insights into designing more biodegradable compounds and developing bioremediation technologies. nih.gov This knowledge can inform the design of future halogenated molecules with reduced environmental persistence.

Expanding the Scope of Catalytic Transformations with Polyhalogenated Substrates

Polyhalogenated substrates such as 2,3-dichloro-6-iodotoluene are valuable precursors in cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.orgdntb.gov.ua The differential reactivity of the C-I, C-Cl, and C-Br bonds allows for selective, sequential functionalization. Future research will likely focus on expanding the variety and complexity of molecules that can be synthesized from these platforms.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this field. beilstein-journals.orgresearchgate.netsigmaaldrich.com The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle. nih.govyoutube.com Key named reactions and future research directions include:

Suzuki-Miyaura Coupling: The reaction of an organoboron compound with an aryl halide is one of the most widely used cross-coupling methods. nih.gov Future work will likely involve developing catalysts that are effective for coupling multiple, sterically hindered, or electronically diverse partners.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. beilstein-journals.orgresearchgate.net Research is aimed at developing milder reaction conditions and expanding the substrate scope.

Negishi Coupling: Involving the reaction of an organozinc compound with an organic halide, this method is known for its high reactivity and selectivity. researchgate.net

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds and is crucial for the synthesis of many pharmaceuticals and materials. youtube.comnih.gov Expanding this chemistry to complex polyhalogenated systems is an active area of research.

A significant challenge and area for future development is the creation of catalysts, often based on palladium or nickel, that can selectively activate one C-X bond in the presence of others, allowing for programmed, site-specific modifications of polyhalogenated aromatics. nih.govucmerced.edu

Integration into Flow Chemistry and Automated Synthesis Paradigms

The synthesis of halogenated compounds, particularly when using hazardous reagents, can be significantly improved in terms of safety and efficiency by transitioning from traditional batch processes to continuous flow chemistry. softecks.inrsc.orgrsc.org Flow reactors, with their small channel dimensions and high surface-area-to-volume ratios, offer superior control over reaction parameters like temperature and mixing, which is crucial for fast and exothermic halogenation reactions. softecks.inrsc.org

Future integration of these processes will likely involve:

Enhanced Safety: Flow chemistry allows for the on-demand generation and immediate use of hazardous reagents like chlorine gas (Cl₂), minimizing the risks associated with their storage and handling. researchgate.net

Improved Efficiency: The precise control offered by flow reactors can lead to higher yields, better selectivity, and reduced reaction times. rsc.orgsyncrest.com This is particularly advantageous for photochemical halogenations, where uniform irradiation can be achieved. softecks.in

Automated Synthesis: Flow systems are highly amenable to automation. wikipedia.orgsigmaaldrich.com An automated synthesis platform can perform a sequence of reactions, purifications, and analyses with minimal human intervention. wikipedia.orgscripps.edunih.gov This approach accelerates the discovery and optimization of new reaction pathways and the synthesis of compound libraries for screening purposes. The combination of flow chemistry with real-time monitoring technologies further enhances reaction control and quality management. syncrest.com

The development of multistep continuous-flow procedures, where sequential reactions are performed in a connected series of flow reactors, represents a powerful paradigm for the efficient and automated synthesis of complex molecules from simple halogenated precursors. beilstein-journals.orgrsc.orgresearchgate.net

Exploration of Novel Reactivity Patterns and Applications for Dihaloiodotoluenes

The unique arrangement of three different halogen atoms on the toluene (B28343) scaffold in dihaloiodotoluenes presents opportunities for exploring novel reactivity and developing new applications. While specific research on this compound is not extensively documented, the principles of polyhalogenated aromatic chemistry suggest several promising avenues.

Orthogonal Functionalization: The distinct reactivity of the carbon-iodine, carbon-chlorine, and benzylic C-H bonds allows for a "Lego-like" approach to molecular construction. The C-I bond is the most reactive in typical palladium-catalyzed cross-coupling reactions, followed by C-Br (if present), and then C-Cl. This hierarchy enables sequential, site-selective introduction of different functional groups.

Directed Ortho-Metalation (DoM): The directing ability of the chloro and methyl groups could be exploited in metalation reactions (e.g., using lithium bases) to introduce additional substituents at specific positions on the aromatic ring, further increasing molecular complexity.

Synthesis of Novel Heterocycles: Dihaloiodotoluenes can serve as precursors for the synthesis of novel heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. For example, intramolecular coupling reactions could be designed to form new ring systems.

Materials Science Applications: Polyhalogenated aromatic compounds have been used as flame retardants and in the synthesis of specialized polymers. nih.govwordpress.com The specific substitution pattern of this compound could be leveraged to create new materials with tailored electronic or physical properties.

The exploration of these reactivity patterns, facilitated by advances in catalysis and automated synthesis, will be crucial for unlocking the full potential of dihaloiodotoluenes as versatile intermediates in chemical synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.